molecular formula C15H11ClN2OS B2969153 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one CAS No. 899989-52-7

2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B2969153
CAS No.: 899989-52-7
M. Wt: 302.78
InChI Key: XBXFQCMVUGQSCE-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a chemical compound of significant interest in catalytic and pharmaceutical research due to its pyridazinone core and specific substituents. Pyridazinone derivatives are extensively investigated for their ability to form complexes with metal ions such as Cu(II), Fe(II), and Zn(II). These complexes are pivotal for mimicking biological systems and have demonstrated catalytic activity in oxidation reactions, serving as functional models for catecholase enzymes, which activate atmospheric oxygen to convert catechol to o-quinone . The structural motif of a chlorobenzyl group attached to a pyridazinone ring is a common feature in ligands designed for such catalytic studies . Furthermore, the incorporation of a thiophene ring, a privileged structure in medicinal chemistry, suggests potential for diverse biological activity profiling . Researchers value this compound as a key intermediate or precursor in the development of novel bioactive molecules and catalytic ligands. This product is intended for research purposes as a chemical reference standard or for use in in vitro assays. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, as is standard with all chemicals of this nature.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-12-5-2-1-4-11(12)10-18-15(19)8-7-13(17-18)14-6-3-9-20-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXFQCMVUGQSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the reaction of 2-chlorobenzyl chloride with 6-(thiophen-2-yl)pyridazin-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Position 2 Substituent at Position 6 Molecular Weight (g/mol) Key Features
Target Compound 2-(2-Chlorobenzyl) Thiophen-2-yl ~304.8 (calculated) Chlorine enhances lipophilicity
2-[2-(4-Bromophenyl)-2-oxoethyl] analog 2-(4-Bromophenyl)-2-oxoethyl Thiophen-2-yl 375.2 Bromine increases molecular weight
6-Phenyl-pyridazin-3(2H)-one Unsubstituted (H) Phenyl 188.2 Lower solubility in polar solvents
6-(4-Chlorophenyl) analog Variable (e.g., H, alkyl) 4-Chlorophenyl ~222.7 Chlorine improves metabolic stability
2-Phenacyl-6-phenylpyridazin-3-one 2-Oxo-2-phenylethyl Phenyl 280.3 Phenacyl group may enhance reactivity
Key Observations:
  • However, the chlorobenzyl group at position 2 increases hydrophobicity, which may reduce solubility compared to unsubstituted derivatives.
  • Bromine in the 4-bromophenyl analog adds steric bulk but may reduce metabolic clearance.
Comparison of Reaction Conditions:
Compound Type Key Reaction Steps Conditions Yield (%) Reference
Target Compound (inferred) Alkylation of pyridazinone core Room temperature, acetone ~60–80*
2-(2-Alkoxyvinyl) derivatives Friedel-Crafts, substitution, etherification Multi-step, optimized 70–85

*Estimated based on analogous reactions in .

Crystallographic and Solubility Data

  • Crystal Structure: While crystallographic data for the target compound is unavailable, reports monoclinic crystal systems (e.g., C2/c space group) for a 6-methyl-2-p-tolyl analog, refined using SHELXL . This suggests similar methodologies could resolve the target compound’s structure.
  • Solubility: For 6-phenyl-pyridazin-3(2H)-one, solubility in ethanol and ethyl acetate is 12.4 mg/mL and 9.8 mg/mL, respectively . The thiophene and chlorobenzyl groups in the target compound likely reduce solubility in polar solvents due to increased hydrophobicity.

Biological Activity

The compound 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a member of the pyridazinone class, characterized by its unique structural features that may influence its biological activity. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10ClN3OS\text{C}_{13}\text{H}_{10}\text{ClN}_3\text{OS}

This structure includes a chlorobenzyl group and a thiophenyl moiety attached to the pyridazinone core, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an enzyme inhibitor and receptor modulator.

1. Anticancer Activity

Research indicates that pyridazinones exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated IC50 values ranging from 0.17 to 2.69 µM against various cancer cell lines, suggesting a potent antiproliferative effect .

2. Enzyme Inhibition

The compound may act as an enzyme inhibitor by binding to active sites or modulating receptor functions. Specific studies have focused on its interaction with various enzymes involved in metabolic pathways, indicating potential therapeutic applications in metabolic disorders .

3. Neuroprotective Effects

There is emerging evidence that compounds within this class may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems. This could have implications for treating neurodegenerative diseases .

The mechanism of action for this compound involves:

  • Binding Affinity : The compound's structural features facilitate binding to specific receptors or enzymes.
  • Inhibition of Pathways : It may inhibit key signaling pathways involved in cell proliferation and survival.

This interaction can lead to altered cellular responses, such as apoptosis in cancer cells or modulation of neurotransmitter release in neurological contexts.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-oneLacks thiophene groupModerate anticancer effects
2-(4-methoxybenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-oneAdditional methoxy groupEnhanced enzyme inhibition
5-(2-Chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-oneDifferent core structureLimited activity against certain cancers

This table illustrates how variations in structure can significantly affect biological activity and therapeutic potential.

Case Studies

Several case studies have highlighted the biological efficacy of related pyridazinone compounds:

  • Study on Anticancer Properties : A study evaluated the effects of various pyridazinones on leukemia cell lines, revealing that modifications similar to those in this compound enhanced cytotoxicity and reduced cell viability significantly .
  • Neuroprotective Effects : Another investigation assessed the neuroprotective effects of pyridazinones in models of Alzheimer's disease, showing that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .

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